2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-4-10(15)13-5-7-1-2-9-8(3-7)14-11(16)6-17-9/h1-3H,4-6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVAJHDLQZJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide typically involves the reaction of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxaldehyde with chloroacetic acid in the presence of a suitable base such as triethylamine[_{{{CITATION{{{1{2-Chloro-N- [ (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ...](https://us.vwr.com/store/product/9020969/2-chloro-n-3-oxo-3-4-dihydro-2h-1-4-benzoxazin-6-yl-methyl-acetamide). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl .... Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alcohols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, and suitable solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, ethers
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. Studies have shown that 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide demonstrates efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. This makes it a promising lead compound for further development in oncology .
1.3 Anti-inflammatory Effects
In vitro studies have also reported anti-inflammatory effects associated with this compound. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of specific weed species, suggesting its potential use as a herbicide in agricultural practices .
2.2 Pest Control
In addition to herbicidal activity, there are indications that this compound may possess insecticidal properties. Its application could provide an environmentally friendly alternative to conventional pesticides .
Material Science Applications
3.1 Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .
3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives with improved performance characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its biological activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide
- CAS No.: 496056-85-0
- Molecular Formula : C₁₀H₉ClN₂O₃
- Molecular Weight : 240.64 g/mol
- Structural Features: Comprises a benzoxazinone core (3-oxo-3,4-dihydro-2H-1,4-benzoxazine) substituted at position 6 with a chlorinated acetamide group. The benzoxazinone scaffold imparts rigidity, while the chloroacetamide moiety enhances electrophilicity, making it reactive in nucleophilic substitution reactions .
Applications: This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing modulators of biological targets such as ROR-gamma (involved in autoimmune diseases) .
To contextualize its properties and utility, the compound is compared to structurally and functionally related chloroacetamide derivatives.
Table 1: Comparative Analysis of Key Chloroacetamide Derivatives
Key Comparative Insights
Structural and Electronic Modifications: Nitro Substitution: The 7-nitro derivative (CAS 1306603-88-2) exhibits increased molecular weight (285.64 vs. 240.64 g/mol) and enhanced electrophilicity due to the electron-withdrawing nitro group, making it more reactive in coupling reactions . Heterocycle Variation: Replacing the benzoxazinone with pyridine (C₇H₇ClN₂O₂) reduces steric hindrance and may improve aqueous solubility, though at the cost of rigid scaffold advantages .
Biological Activity: Herbicidal vs. Therapeutic Roles: While dimethenamid (C₁₂H₁₈ClNO₂S) leverages the chloroacetamide group for herbicidal activity , the target compound and its benzoxazinone analogs (e.g., balcinrenone) are tailored for modulating protein targets like ROR-gamma, highlighting scaffold-dependent applications .
Physicochemical Properties: Solubility and Stability: The thiazinone analog (C₁₀H₁₀N₂O₂S) introduces sulfur, which may increase metabolic stability compared to the oxygen-containing target compound . Conversely, the nitro-substituted derivative’s solubility is likely reduced due to its polar nitro group .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous acetamides, such as ZnCl₂-catalyzed condensation of mercaptoacetic acid with hydrazide intermediates (as in ) . Nitro-substituted derivatives may require additional protection/deprotection steps to manage reactivity .
Biological Activity
2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide is a compound with notable biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 540512-38-7
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 244.69 g/mol
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. One significant target is Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in various diseases such as Alzheimer's disease and cancer. The compound has shown to inhibit GSK-3β with an IC₅₀ value of approximately 1.6 μM, demonstrating its potential as a therapeutic agent in treating these conditions .
Anticancer Properties
Studies have demonstrated that derivatives of benzoxazine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 2-chloro-N-[...] have been shown to selectively induce apoptosis in cancer cells while sparing normal cells . The cytotoxic effects were evaluated across multiple cancer types including breast (MCF-7), lung (A549), and prostate (PC3) cancers.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 5 to 20 µM . Additionally, antifungal activity against pathogens like Candida albicans has been noted.
Case Studies
-
GSK-3β Inhibition Study :
- Objective : To evaluate the inhibitory effect of the compound on GSK-3β.
- Methodology : Neuroblastoma N2a cells were treated with varying concentrations of the compound.
- Results : A significant increase in phosphorylated GSK-3β Ser9 levels was observed at a concentration of 12.5 µM, indicating effective inhibition .
-
Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on different cancer cell lines.
- Methodology : Various cancer cell lines were exposed to the compound and assessed for viability.
- Results : The compound demonstrated selective toxicity towards cancer cells with IC₅₀ values ranging from 10 to 30 µM across different cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect | IC₅₀/ MIC Values |
|---|---|---|---|
| GSK-3β Inhibition | Neuroblastoma N2a cells | Increased Ser9 phosphorylation | 1.6 μM |
| Antibacterial | Bacillus subtilis | Moderate inhibition | 5 - 20 µM |
| Antifungal | Candida albicans | Moderate inhibition | Not specified |
| Cytotoxicity | MCF-7 (breast cancer) | Selective apoptosis | 10 - 30 µM |
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting a benzoxazine derivative (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine) with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in solvents such as acetonitrile or dichloromethane for 4–6 hours, monitored by TLC. Purification is achieved via recrystallization using solvents like pet-ether or ethanol .
Q. How is the purity and structural integrity of the compound validated?
Analytical techniques include:
- TLC : To monitor reaction progress and confirm intermediate formation.
- Recrystallization : Ensures removal of unreacted starting materials.
- Spectroscopy : H/C NMR confirms the presence of the benzoxazine ring (δ 4.2–4.5 ppm for oxazine protons) and the chloroacetamide moiety (δ 3.8–4.0 ppm for CHCl). IR spectroscopy verifies the amide C=O stretch (~1650 cm) .
Q. What solvents and conditions are optimal for stabilizing the compound?
The compound is hygroscopic and light-sensitive. Store in anhydrous conditions (e.g., desiccator) at 2–8°C. Use aprotic solvents (DMF, DMSO) for dissolution, as protic solvents may hydrolyze the chloroacetamide group .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during synthesis?
Regioselectivity in benzoxazine functionalization is influenced by electronic effects. The 6-position of the benzoxazine ring is more reactive due to conjugation with the oxazine oxygen. Use directing groups (e.g., methyl or methoxy) to enhance selectivity. Computational modeling (DFT) predicts electron density distribution to guide substitution patterns .
Q. What strategies mitigate low yields in multi-step syntheses?
Low yields often arise from side reactions (e.g., over-alkylation). Optimize by:
Q. How do structural modifications impact biological activity?
Replace the chloroacetamide group with fluorinated or sulfonamide analogs to study SAR. For example:
- Fluorination : Enhances metabolic stability and membrane permeability.
- Sulfonamide substitution : Increases hydrogen-bonding potential for enzyme inhibition (e.g., kinase targets). Biological assays (IC) and molecular docking (PDB: 1ATP) validate interactions .
Q. How to resolve contradictions in reported biological data?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay conditions. Standardize protocols:
- Buffer pH : Use pH 7.4 for physiological relevance.
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and cell viability assays (MTT) to distinguish specific activity from nonspecific toxicity .
Q. What computational methods predict the compound’s physicochemical properties?
Use QSAR models and software (e.g., Schrödinger’s QikProp):
- LogP : Predicted ~2.1 (moderate lipophilicity).
- Topological polar surface area (TPSA) : ~65 Ų, indicating moderate blood-brain barrier permeability. Validate with experimental HPLC retention times and solubility tests .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
